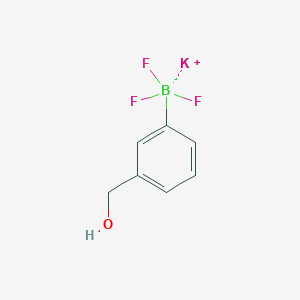

Potassium 3-(hydroxymethyl)phenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-[3-(hydroxymethyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O.K/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-4,12H,5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZQFOMWFWDIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)CO)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705246 | |

| Record name | Potassium trifluoro[3-(hydroxymethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015082-77-5 | |

| Record name | Potassium trifluoro[3-(hydroxymethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (3-(hydroxymethyl) phenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Potassium 3-(hydroxymethyl)phenyltrifluoroborate

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction: The Ascendancy of Potassium Organotrifluoroborates in Medicinal Chemistry

In the landscape of modern organic synthesis, particularly within the demanding sphere of drug development, the pursuit of stable, versatile, and reliable reagents is paramount. Potassium organotrifluoroborates have emerged as exceptional building blocks, addressing many limitations of their predecessors, such as boronic acids and esters.[1][2] Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity make them superior reagents for complex molecule synthesis.[3][4][5] Unlike the often-unstable and difficult-to-purify organoboronic acids, which can exist as mixtures with their anhydrides (boroxines), potassium organotrifluoroborates are well-defined, monomeric salts that can be stored indefinitely without special precautions.[4][5]

The tetracoordinate nature of the boron atom in these salts masks the inherent Lewis acidity and reactivity of the carbon-boron bond, rendering it inert to a wide range of reaction conditions.[2][6] This "protected" form of a boronic acid allows for extensive chemical modifications on other parts of the molecule while preserving the C-B bond for a final, strategic cross-coupling reaction.[2] Their primary application lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, where they serve as robust and highly effective nucleophilic partners.[7][8][9]

This guide provides a comprehensive, field-proven methodology for the synthesis of Potassium 3-(hydroxymethyl)phenyltrifluoroborate, a bifunctional reagent of significant interest. The presence of both a reactive borate group and a modifiable hydroxymethyl handle makes it a valuable synthon for introducing this substituted phenyl motif into advanced pharmaceutical intermediates.

Overall Synthetic Strategy

The synthesis is logically approached in a two-stage sequence. The first stage involves the preparation of the key intermediate, (3-(hydroxymethyl)phenyl)boronic acid. The second, and final, stage is the quantitative conversion of this boronic acid into the target potassium trifluoroborate salt using potassium hydrogen fluoride (KHF₂). This strategy ensures high purity and yield by isolating the key intermediate before its conversion to the exceptionally stable final product.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Boronic Acid Precursor

The synthesis of (3-(hydroxymethyl)phenyl)boronic acid is the critical first stage. A common and reliable route begins with 3-bromobenzyl alcohol.

Rationale for Experimental Design

-

Protection of the Hydroxyl Group: The acidic proton of the hydroxymethyl group is incompatible with the highly basic organolithium or Grignard reagents required for the subsequent borylation step. Therefore, it must be protected. A tert-butyldimethylsilyl (TBDMS) ether is an ideal choice due to its ease of installation, stability under the reaction conditions, and clean removal.

-

Organometallic Intermediate: Formation of an organometallic species is necessary to create a nucleophilic carbon center. Lithium-halogen exchange using n-butyllithium at low temperatures (-78 °C) is a highly efficient method.[10]

-

Borylation: The organolithium intermediate is reacted with an electrophilic boron source. Triisopropyl borate, B(OiPr)₃, is commonly used. The reaction forms a boronate ester intermediate.

-

Hydrolysis and Deprotection: A single aqueous workup can often achieve both hydrolysis of the boronate ester to the boronic acid and removal of the silyl protecting group, although a separate deprotection step with a fluoride source like tetrabutylammonium fluoride (TBAF) may be required for quantitative removal.

A detailed protocol for this transformation can be found in the literature, often as a preliminary step in a larger synthetic sequence.[11]

Part 2:

This stage represents the core of the guide, converting the boronic acid intermediate into the highly stable and versatile trifluoroborate salt. The protocol described here is adapted from well-established and validated procedures for this class of transformation.[5][12]

Underlying Mechanism: From Tricoordinate to Tetracoordinate Boron

The conversion hinges on the reaction of the sp²-hybridized, tricoordinate boronic acid with potassium hydrogen fluoride (KHF₂). KHF₂ serves as an inexpensive and convenient source of both the fluoride ions and the potassium counterion.[2] The fluoride ions displace the hydroxyl groups on the boron atom, resulting in the formation of a stable, sp³-hybridized, tetracoordinate trifluoroborate anion. This structural change is the source of the compound's enhanced stability.[2][4]

Caption: Conversion of boronic acid to the potassium trifluoroborate salt.

Experimental Protocol

Materials and Equipment:

-

(3-(hydroxymethyl)phenyl)boronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH), ACS grade

-

Deionized Water

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Rotary evaporator

-

Büchner funnel and filter flask

Stoichiometry Table:

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| (3-(hydroxymethyl)phenyl)boronic acid | 151.96 | 1.0 | 1.52 g |

| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 3.0 - 4.0 | 2.34 g - 3.12 g |

| Methanol (MeOH) | - | - | ~10 mL |

| Water (H₂O) | - | - | ~10 mL |

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, charge the (3-(hydroxymethyl)phenyl)boronic acid (1.52 g, 10.0 mmol, 1.0 equiv) and methanol (10 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Preparation of KHF₂ Solution: In a separate beaker, carefully dissolve potassium hydrogen fluoride (2.34 g, 30.0 mmol, 3.0 equiv) in deionized water (10 mL). CAUTION: KHF₂ is corrosive and will release HF in contact with water, which can etch glassware over time.[5] Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Prepare this solution fresh before use.

-

Reaction: Cool the methanolic solution of the boronic acid to 0 °C using an ice-water bath. Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution over 5-10 minutes. A thick white precipitate will form almost immediately.

-

Reaction Completion: Remove the ice bath and allow the resulting slurry to stir vigorously at room temperature for 1-2 hours to ensure complete conversion.

-

Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the methanol. This will result in a thick aqueous slurry.

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold water (2 x 10 mL) and then a small amount of cold acetone to aid in drying.

-

Drying: Dry the isolated white solid under high vacuum to a constant weight. The product is typically obtained in high yield (>90%) and purity.

Purification and Characterization

The crude product is often of sufficient purity for direct use in subsequent reactions. If further purification is required, recrystallization from a solvent system such as acetone/water or acetonitrile can be performed.

Validation of Product Identity

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected NMR Spectral Data: The following table summarizes the expected chemical shifts based on data for analogous potassium aryltrifluoroborates.[13]

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | 7.0 - 7.5 (Ar-H ), 4.5 (CH ₂OH), 4.8-5.2 (-OH ) | Complex multiplet for aromatic protons, singlet for benzylic protons, broad singlet for hydroxyl proton. |

| ¹³C NMR | 120 - 140 (Ar-C ), 64-66 (C H₂OH) | Multiple aromatic signals. The carbon attached to boron may be broad or unobserved due to quadrupolar coupling. |

| ¹⁹F NMR | -135 to -145 | A single, sharp resonance is characteristic of the [R-BF₃]⁻ anion. |

| ¹¹B NMR | 2.5 - 5.5 | A quartet (due to coupling with three equivalent fluorine atoms) is expected. |

Handling, Storage, and Stability

One of the principal advantages of potassium organotrifluoroborates is their exceptional stability.[3][4] this compound is a crystalline, free-flowing solid that is stable to air and moisture. It can be stored on the benchtop at room temperature for extended periods without degradation, which is a significant practical advantage over the corresponding boronic acid.[5]

Conclusion

The synthesis of this compound is a robust and reproducible process that proceeds in high yield from the corresponding boronic acid. The procedure leverages inexpensive and readily available reagents and results in a final product with superior stability and handling characteristics. This enhanced stability, coupled with its proven utility in powerful C-C bond-forming reactions, establishes this reagent as a valuable and strategic tool for researchers and professionals in the field of drug development and complex molecule synthesis.

References

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link][8]

-

Molander, G. A., & Brown, A. R. (2011). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC, NIH. [Link][7]

-

Unknown Author. (2025). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. Unknown Source. [Link][1]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC, NIH. [Link][14]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link][9]

-

Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. [Link][4]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 293. [Link][5]

-

Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(7), 1165-1184. [Link][2]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link][12]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link][15]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link][6]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link][10]

-

Huaxiadeal. (2024). How can 3-(Hydroxymethyl) Phenylboronic Acid be used to synthesize Pacritinib?. Huaxiadeal. [Link][16]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link][17]

-

da Silva, F. M., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(11), 752-757. [Link][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 16. Page loading... [wap.guidechem.com]

- 17. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

An In-depth Technical Guide to Potassium 3-(hydroxymethyl)phenyltrifluoroborate for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Drug Discovery

Potassium 3-(hydroxymethyl)phenyltrifluoroborate has emerged as a significant and versatile building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development. As a member of the esteemed class of organotrifluoroborate salts, it offers a unique combination of stability, reactivity, and functional group tolerance that surpasses traditional organoboron reagents like boronic acids. Its crystalline, air- and moisture-stable nature simplifies handling, storage, and precise dispensing, making it an invaluable asset in the synthesis of complex molecular architectures.[1]

The strategic placement of the hydroxymethyl group on the phenyl ring provides a crucial handle for further synthetic transformations, allowing for the facile introduction of this motif into bioactive molecules. This guide provides a comprehensive technical overview of this compound, covering its synthesis, detailed characterization, and practical applications, with a particular focus on enabling researchers and drug development professionals to effectively harness its synthetic potential.

Synthesis and Purification: A Robust and Reliable Protocol

The most common and efficient method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[2][3] This straightforward and high-yielding conversion is a cornerstone of organotrifluoroborate chemistry.

Causality Behind the Synthetic Choice:

The use of KHF₂ is critical for several reasons. Firstly, it serves as a convenient and inexpensive source of fluoride ions required to form the tetracoordinate trifluoroborate anion. Secondly, the reaction is typically driven by the precipitation of the potassium trifluoroborate salt from the reaction medium, which often results in a product of high purity with simple filtration and washing. The use of a protic solvent like methanol or water facilitates the dissolution of the starting materials and the ionic intermediates.

Detailed Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-(hydroxymethyl)phenylboronic acid (1.0 equivalent) in methanol.

-

Reagent Addition: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equivalents).

-

Reaction Execution: While stirring the boronic acid solution at room temperature, add the KHF₂ solution dropwise. A white precipitate of this compound will begin to form.

-

Reaction Completion and Isolation: Continue stirring at room temperature for 1-2 hours to ensure complete conversion. Collect the white solid by vacuum filtration.

-

Purification: Wash the isolated solid sequentially with cold water, methanol, and diethyl ether to remove any unreacted starting materials and inorganic byproducts.

-

Drying: Dry the purified product under vacuum to obtain this compound as a fine, white crystalline solid.

}

Comprehensive Physicochemical and Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. The following data provides a detailed profile of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1015082-77-5 | |

| Molecular Formula | C₇H₇BF₃KO | |

| Molecular Weight | 214.03 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar solvents such as water and alcohols. |

Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A comprehensive analysis involves ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.[4][5][6]

-

¹³C NMR (DMSO-d₆): The following chemical shifts have been reported for this compound: δ 145.2, 132.6, 127.3, 125.4, 125.3, 65.8 ppm.[7] The signal at 65.8 ppm is characteristic of the hydroxymethyl (-CH₂OH) carbon, while the other signals correspond to the aromatic carbons. The carbon directly attached to the boron atom is expected to show a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[4]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of 7.0-7.5 ppm, a singlet for the benzylic protons of the hydroxymethyl group around 4.5 ppm, and a broad singlet for the hydroxyl proton.

-

¹⁹F NMR: The ¹⁹F NMR spectrum of organotrifluoroborates typically exhibits a single, broad resonance between -130 and -140 ppm.[4] This signal may show coupling to the ¹¹B nucleus, resulting in a 1:1:1:1 quartet.[4]

-

¹¹B NMR: The ¹¹B NMR spectrum is characterized by a quartet in the upfield region, typically between 3 and 6 ppm, due to the coupling with the three fluorine atoms.[4]

}

FTIR spectroscopy is a valuable technique for identifying the functional groups present in the molecule. The spectrum of this compound is expected to display the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methylene group.

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

B-F Stretch: A strong, broad absorption band characteristic of the trifluoroborate anion, typically observed in the 1100-950 cm⁻¹ region.

-

C-O Stretch: A peak in the 1050-1000 cm⁻¹ range for the primary alcohol.

Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is a suitable technique for the analysis of potassium organotrifluoroborates. The expected mass spectrum would show the molecular anion [M-K]⁻, which corresponds to the 3-(hydroxymethyl)phenyltrifluoroborate anion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound in drug discovery and development lies in its utility as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[10]

Advantages in Cross-Coupling Chemistry:

-

Enhanced Stability: Unlike many boronic acids, potassium organotrifluoroborates are generally stable to air and moisture, facilitating easier handling and storage.[1]

-

Controlled Reactivity: The trifluoroborate group acts as a protecting group for the boronic acid, with the active tricoordinate boron species being slowly released under the reaction conditions. This controlled release can minimize side reactions.

-

Broad Substrate Scope: this compound can be coupled with a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates.[11][12][13]

Detailed Step-by-Step Protocol for a Representative Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

-

Reaction Setup: To a reaction tube, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable base such as cesium carbonate (Cs₂CO₃) (3.0 equivalents).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a phosphine ligand, such as triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos (4-10 mol%).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water (e.g., 10:1 ratio).

-

Inert Atmosphere: De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction Execution: Seal the reaction tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

}

Role in Drug Discovery and Medicinal Chemistry

The incorporation of the 3-(hydroxymethyl)phenyl moiety into drug candidates can be advantageous for several reasons. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially improving interactions with biological targets. It also provides a site for further derivatization to modulate pharmacokinetic properties such as solubility and metabolic stability.

Conclusion

This compound stands out as a highly practical and versatile reagent for modern organic synthesis. Its stability, ease of preparation, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug discovery. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently and effectively utilize this valuable building block in their synthetic endeavors.

References

-

D'Vries, R. F., & de Souza, R. O. M. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

D'Vries, R. F., & de Souza, R. O. M. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

- Kim, J., et al. (2009). Potassium organotrifluoroborate derivative and a production method therefor.

-

D'Vries, R. F., & de Souza, R. O. M. A. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 261. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 23675248, Potassium phenyltrifluoroborate." PubChem. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 76(19), 8149–8154. [Link]

- Lee, C., et al. (2013). Potassium organotrifluoroborate derivative and a production method therefor.

-

Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 17(1), 134–137. [Link]

-

May, S. A., et al. (2013). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 17(1), 113-124. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

-

Petrillo, D. E., et al. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US8513465B2 - Potassium organotrifluoroborate derivative and a production method therefor - Google Patents [patents.google.com]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2009099291A2 - Potassium organotrifluoroborate derivative and a production method therefor - Google Patents [patents.google.com]

- 8. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy Potassium phenyltrifluoroborate | 153766-81-5 [smolecule.com]

- 10. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of Potassium 3-(hydroxymethyl)phenyltrifluoroborate

This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data expected for Potassium 3-(hydroxymethyl)phenyltrifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to facilitate the structural elucidation and quality control of this important organoboron compound.

Introduction: The Significance of Potassium Organotrifluoroborates

Potassium organotrifluoroborates are a class of highly stable and versatile reagents that have gained prominence in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Their enhanced stability compared to boronic acids and esters makes them advantageous for a wide range of chemical transformations.[1] Accurate structural characterization is paramount for ensuring the purity and reactivity of these compounds, with multi-nuclear NMR spectroscopy serving as the primary analytical tool. This guide will provide a comprehensive overview of the expected ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra of this compound, grounded in established spectral data for analogous compounds.[1][2]

Molecular Structure and NMR-Active Nuclei

The structure of this compound incorporates several NMR-active nuclei, each providing unique structural information. A clear understanding of the molecular framework is essential for the correct assignment of NMR signals.

Figure 1. Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following protocol is based on established methods for the analysis of potassium organotrifluoroborates and is designed to yield high-quality, reproducible data.[1]

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to the good solubility of potassium organotrifluoroborates in polar solvents.[1]

2. NMR Spectrometer and Parameters:

-

Spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H).

-

¹H NMR:

-

Pulse angle: 45°

-

Acquisition time: ~3.6 s

-

Repetitions: 16

-

Spectral width: ~15 ppm

-

Reference: Residual DMSO peak at 2.50 ppm.[1]

-

-

¹³C NMR:

-

Pulse angle: 90°

-

Delay: ~2.3 s

-

Acquisition time: ~1.7 s

-

Repetitions: 1024 (or more for dilute samples)

-

Spectral width: ~250 ppm

-

Reference: Central peak of DMSO-d₆ at 39.5 ppm.[1]

-

-

¹¹B NMR:

-

¹⁹F NMR:

-

Pulse angle: 45°

-

Delay: ~1.0 s

-

Acquisition time: ~0.3 s

-

Repetitions: 80

-

Reference: External CF₃CO₂H at 0.0 ppm.[1]

-

Predicted NMR Data and Interpretation

The following sections detail the anticipated NMR spectral data for this compound based on the analysis of similar compounds.[1]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the aromatic and benzylic protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Ar-H (4 protons) | 7.0 - 7.5 | m | |

| -CH₂ OH | ~4.5 | s | |

| -CH₂OH | ~5.0 | t (exchangeable) | ~5-6 |

-

Aromatic Protons (Ar-H): The four protons on the phenyl ring are expected to appear in the range of 7.0-7.5 ppm as a complex multiplet (m). The exact chemical shifts will be influenced by the electron-withdrawing trifluoroborate group and the electron-donating hydroxymethyl group.

-

Benzylic Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet (s) around 4.5 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton will likely appear as a triplet (t) around 5.0 ppm due to coupling with the adjacent CH₂ group. This peak may be broad and its position can be concentration and temperature-dependent. It will also exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C -B | 140 - 150 (broad) |

| Ar-C | 120 - 140 |

| -C H₂OH | ~60-65 |

-

Carbon attached to Boron (C-B): The carbon atom directly bonded to the boron is expected to show a broad resonance in the range of 140-150 ppm.[1] The broadening is due to the quadrupolar relaxation of the boron nucleus.[1]

-

Aromatic Carbons (Ar-C): The other aromatic carbons will resonate in the typical region of 120-140 ppm.

-

Benzylic Carbon (-CH₂OH): The carbon of the hydroxymethyl group is anticipated to appear in the range of 60-65 ppm.

¹¹B NMR Spectroscopy

The boron-11 NMR spectrum is characteristic for the trifluoroborate group.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | J(¹¹B-¹⁹F) (Hz) |

| ¹¹B | 1.5 - 3.5 | q | ~50-60 |

-

Boron Signal: A quartet (q) is expected in the range of 1.5-3.5 ppm due to the coupling with the three equivalent fluorine atoms. The observation of this coupling may require the use of a modified pulse sequence to overcome the rapid quadrupolar relaxation of the ¹¹B nucleus.[1]

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum provides a sensitive probe for the trifluoroborate moiety.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | J(¹⁹F-¹¹B) (Hz) |

| ¹⁹F | -135 to -145 | q | ~50-60 |

-

Fluorine Signal: A quartet (q) is expected in the range of -135 to -145 ppm due to coupling with the ¹¹B nucleus. ¹⁹F NMR is a highly sensitive technique for analyzing potassium organotrifluoroborates.[1]

Trustworthiness and Self-Validating Systems

The protocols and interpretations presented in this guide are based on peer-reviewed literature and established NMR principles. To ensure the trustworthiness of experimental data, the following self-validating checks should be performed:

-

Consistency across Nuclei: The coupling patterns observed in the ¹¹B and ¹⁹F NMR spectra should be consistent, with similar coupling constants (J).

-

Correlation Spectroscopy: For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate proton and carbon signals.

-

Comparison to Analogs: The obtained spectral data should be compared to the data of structurally similar potassium organotrifluoroborates reported in the literature to ensure the chemical shifts and coupling constants fall within the expected ranges.[1]

Conclusion

This technical guide provides a comprehensive framework for the NMR spectroscopic characterization of this compound. By following the detailed experimental protocols and leveraging the predictive interpretations, researchers can confidently elucidate the structure and assess the purity of this valuable synthetic reagent. The integration of multi-nuclear NMR data provides a robust and self-validating approach to structural analysis in modern chemical research.

References

-

Silva, L. F., Jr., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

Sources

In-Depth Technical Guide: The Crystal Structure of Potassium 3-(hydroxymethyl)phenyltrifluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, structural characteristics, and significance of potassium 3-(hydroxymethyl)phenyltrifluoroborate. While a definitive, publicly available crystal structure for this specific compound is not available, this document leverages extensive data from closely related analogues to present a robust and predictive analysis.

Executive Summary: A Versatile Building Block

Potassium organotrifluoroborates are a class of exceptionally stable and versatile reagents in modern synthetic chemistry.[1] Their stability to air and moisture, coupled with their broad reactivity, makes them highly valuable in pharmaceutical research and development.[2][3] this compound is of particular interest due to the presence of a hydroxymethyl group, which serves as a functional handle for creating diverse molecular libraries for drug discovery. This guide outlines the synthesis, predicted crystal structure, and analytical characterization of this important compound.

Synthesis and Crystallization: A Robust and Reproducible Protocol

The synthesis of this compound is achieved through a well-established and efficient procedure.[3]

Synthetic Protocol

The synthesis involves the reaction of 3-(hydroxymethyl)phenylboronic acid with potassium bifluoride (KHF₂).[3]

Reaction Scheme:

(HOCH₂)-C₆H₄-B(OH)₂ + 2 KHF₂ → K[(HOCH₂)-C₆H₄-BF₃] + KF + 2 H₂O

Step-by-Step Methodology:

-

Dissolution: 3-(hydroxymethyl)phenylboronic acid is dissolved in methanol.

-

Reagent Addition: An aqueous solution of potassium bifluoride is added slowly to the methanolic solution with constant stirring. A molar excess of KHF₂ is used to drive the reaction to completion.[4]

-

Precipitation: this compound precipitates from the solution as a white solid.[3]

-

Isolation and Purification: The solid product is collected via vacuum filtration and washed with cold methanol to remove impurities.

-

Drying: The final product is dried under vacuum.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is essential for X-ray crystallographic analysis.[5] Slow crystallization methods are recommended for this compound.

Recommended Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetonitrile/water) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with an "anti-solvent" (a solvent in which the compound is poorly soluble). Slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Predicted Crystal Structure and Molecular Geometry

The crystal structure of this compound can be confidently predicted based on the known structures of analogous potassium phenyltrifluoroborates.[6]

The [3-(hydroxymethyl)phenyltrifluoroborate] Anion

-

Boron Coordination: The central boron atom is predicted to have a distorted tetrahedral geometry, bonded to one carbon atom of the phenyl ring and three fluorine atoms.[6]

-

Key Geometric Parameters (Predicted):

-

Influence of the Hydroxymethyl Group: The hydroxymethyl substituent is expected to form intermolecular hydrogen bonds, which will significantly influence the crystal packing arrangement.

Role of the Potassium Cation and Crystal Packing

-

Coordination Environment: The potassium cation will be coordinated by multiple fluorine atoms from adjacent trifluoroborate anions, resulting in a complex and irregular coordination sphere.[6]

-

Stabilizing Forces: The crystal lattice is primarily stabilized by strong ionic interactions between the potassium cations and the trifluoroborate anions, supplemented by the aforementioned hydrogen bonding.

Summary of Predicted Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Boron Geometry | Distorted Tetrahedral |

| Key Interactions | Ionic bonds, Hydrogen bonds |

Analytical Characterization and Structural Elucidation

A combination of spectroscopic and crystallographic techniques is necessary for the complete characterization of this compound.

X-ray Crystallography Workflow

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound.[7]

Caption: A streamlined workflow for the determination of the crystal structure.

Spectroscopic and Analytical Methods

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used to confirm the molecular structure and purity of the compound.

-

Mass Spectrometry (MS): To verify the molecular weight of the anion.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the functional groups, including the O-H and B-F bonds.

Application in Drug Discovery and Development

Potassium organotrifluoroborates are highly valued in drug discovery, primarily for their use in Suzuki-Miyaura cross-coupling reactions.[8][9]

A Key Intermediate in Synthesis

The 3-(hydroxymethyl)phenyltrifluoroborate moiety serves as a versatile building block. It can be readily coupled with a wide range of aryl and heteroaryl halides to generate complex molecular architectures. The hydroxymethyl group provides a convenient point for further chemical modification, enabling the rapid synthesis of compound libraries for high-throughput screening.

Logical Flow in a Drug Discovery Cascade

Caption: The role of this compound in a drug discovery pipeline.

References

-

Wikipedia contributors. (2023, December 28). Organotrifluoroborate. In Wikipedia, The Free Encyclopedia. [Link]

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823.

-

Organotrifluoroborate Salts. (2015, November 2). Chem-Station International Edition. [Link]

- Molander, G. A. (2010).

- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access.

- Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012).

- This compound | CAS 1015082-77-5. (n.d.).

-

Wikipedia contributors. (2024, January 10). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

-

Potassium alkyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Davies, G. H. M., et al. (2016). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters, 18(1), 188-191.

- Blow, D. (2002). x Ray crystallography.

- Griffin, J. F., & Duax, W. L. (2011). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 4(1).

- Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 8(10), 2031-4.

- Quach, T., et al. (2001). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta crystallographica.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Potassium 3-(hydroxymethyl)phenyltrifluoroborate in solution

An In-Depth Technical Guide to the Stability of Potassium 3-(hydroxymethyl)phenyltrifluoroborate in Solution

Abstract

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, prized for their enhanced stability and versatility compared to traditional boronic acids.[1] As crystalline, free-flowing solids, they are generally stable to both air and moisture, which greatly simplifies their handling, storage, and application in complex synthetic routes.[1][2][3] This guide provides a detailed examination of the stability of a specific, functionalized derivative, this compound, with a focus on its behavior in solution. Understanding the kinetics and mechanisms of its potential degradation is critical for optimizing reaction conditions, particularly in its widespread use in Suzuki-Miyaura cross-coupling reactions, and for ensuring the integrity of drug discovery and development pipelines.[4][5][6] We will explore the key factors governing its stability, outline robust analytical methodologies for its assessment, and provide detailed protocols for conducting comprehensive stability studies.

Physicochemical Profile and Intrinsic Stability

This compound is a member of the broader class of potassium organotrifluoroborate salts.[3][5] In its solid state, it exhibits the characteristic high stability attributed to this class of compounds; it is a crystalline solid that is not sensitive to air or moisture, allowing for long-term storage under ambient conditions.[1][2][7] This intrinsic stability is a significant advantage over the corresponding boronic acid, which can be prone to dehydration to form cyclic boroxines and other decomposition pathways.[8]

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₇BF₃KO |

| CAS Number | 850630-91-2 (representative) |

| Physical Form | Crystalline Solid[1][7] |

| Storage | Ambient Temperature[9] |

Solution Stability: The Hydrolytic Equilibrium

The utility of potassium organotrifluoroborates in catalysis, particularly the palladium-catalyzed Suzuki-Miyaura reaction, is paradoxically linked to their controlled instability—or hydrolysis—in solution.[10][11] The tetracoordinate trifluoroborate anion ([R-BF₃]⁻) is generally unreactive in the catalytic cycle. It must first undergo hydrolysis to release the corresponding trivalent boronic acid (R-B(OH)₂), which is the active transmetalating species.[10][11]

Therefore, the "stability" of this compound in solution is primarily a measure of the rate and extent of this hydrolytic equilibrium.

The "Slow Release" Mechanism

The concept of "slow release" is central to the efficacy of many organotrifluoroborate reagents.[10][11] A carefully controlled, slow rate of hydrolysis can maintain a low, steady-state concentration of the reactive boronic acid. This is highly desirable as it minimizes common side reactions associated with boronic acids, such as protodeboronation and oxidative homocoupling.[10][11] The rate of this hydrolysis is dependent on several interconnected factors.

Key Factors Influencing Hydrolytic Rate

-

pH and the Acid-Base Paradox: The rate of hydrolysis is profoundly influenced by the pH of the medium. Interestingly, studies have revealed a complex "acid-base paradox" where some organotrifluoroborates, particularly those with electron-withdrawing or certain aryl substituents, require acid catalysis for efficient hydrolysis.[10][11] This means that under the basic conditions (e.g., Cs₂CO₃, K₃PO₄) typical of Suzuki-Miyaura coupling, their hydrolysis is inherently slow, ensuring the beneficial "slow release" of the boronic acid.[10][12]

-

Solvent System: The choice of solvent is critical. Hydrolysis studies are often conducted in mixed aqueous-organic solvent systems, such as Tetrahydrofuran/Water (THF/H₂O).[10][12] The water content directly influences the hydrolysis rate. Furthermore, the choice of base can lead to phase-splitting in certain solvent systems, which can impact the local pH and, consequently, the hydrolysis profile.[10]

-

Substituent Effects: The electronic nature of the organic substituent (R group) plays a significant role. Electron-donating groups can facilitate "direct" hydrolysis, leading to a faster release of the boronic acid, while electron-withdrawing groups often slow it down.[10][11] The 3-(hydroxymethyl)phenyl group's specific impact would need empirical determination but is a key parameter in predicting its behavior.

-

Temperature: As with most chemical reactions, temperature will increase the rate of hydrolysis and any other potential degradation pathways. Thermal stress testing is a mandatory component of a comprehensive stability assessment.[13]

Potential Degradation Pathways

Beyond the synthetically crucial hydrolysis, other degradation pathways must be considered, especially under forced conditions. These pathways can lead to loss of the active species and the formation of impurities.

Caption: Potential pathways for this compound in solution.

-

Hydrolysis (Desired Pathway): The reversible conversion to 3-(hydroxymethyl)phenylboronic acid, the active species for cross-coupling.[10][11]

-

Protodeboronation: The cleavage of the carbon-boron bond, typically initiated by a proton source, to yield toluene-3-methanol. This is an irreversible loss of the active coupling partner.[10]

-

Oxidative Degradation: The boronic acid intermediate can be susceptible to oxidation, leading to the formation of phenols or homocoupled biaryl species, particularly in the presence of oxygen or oxidizing agents.[14]

Analytical Methodologies for Stability Monitoring

A robust, stability-indicating analytical method is the cornerstone of any degradation study. Such a method must be able to accurately quantify the parent compound while separating it from all potential degradants and impurities.

| Analytical Technique | Principle & Application in Stability Studies |

| HPLC-UV/PDA | The primary workhorse for quantitative analysis. A reversed-phase method with a C18 column is typically developed. A Photo Diode Array (PDA) detector is crucial for assessing peak purity and detecting co-eluting impurities. The method must be validated for specificity against all potential degradants. |

| UPLC-MS/MS | Offers higher resolution and sensitivity than HPLC. Mass Spectrometry (MS) is indispensable for the structural elucidation and identification of degradation products formed during forced degradation studies, providing mass-to-charge ratio data that confirms molecular weights and fragmentation patterns. |

| ¹¹B NMR Spectroscopy | A powerful, specific tool for observing the boron atom's chemical environment. The sp³-hybridized boron in the trifluoroborate salt gives a distinct upfield signal compared to the sp²-hybridized boron of the resulting boronic acid.[8][15][16] This allows for direct monitoring of the hydrolysis equilibrium in solution without chromatographic separation. |

| ¹H and ¹⁹F NMR Spectroscopy | Complementary to ¹¹B NMR, these techniques can monitor changes in the organic moiety and the fluorine environment, respectively. ¹H NMR is particularly useful for identifying and quantifying the protodeboronation product (toluene-3-methanol).[14][17] |

| ICP-MS/OES | Inductively Coupled Plasma Mass Spectrometry or Optical Emission Spectrometry can be used to determine the total boron content in a sample, although it does not provide information on the specific boron compound present.[18][19][20] |

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[13] The conditions are typically more severe than those used in accelerated stability testing.[13]

Caption: A typical experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, largely aprotic solvent (e.g., acetonitrile) to minimize premature hydrolysis.

-

Stress Sample Preparation: Aliquot the stock solution into separate reaction vessels for each stress condition. Add the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to achieve the desired final concentration of the compound and stressor. For thermal and photolytic studies, the sample is incubated under the specified temperature or light conditions.

-

Incubation: Place the vessels under the specified conditions. Include a control sample at ambient temperature, protected from light.

-

Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours). The exact timing should be adjusted based on the lability of the compound.

-

Sample Quenching and Dilution: Immediately quench the reaction if necessary (e.g., neutralize acid/base samples) to halt further degradation. Dilute the samples to the target analytical concentration using the mobile phase or a suitable diluent.

-

Analysis: Analyze the samples promptly using a validated, stability-indicating HPLC-UV/PDA method. Use LC-MS to identify major degradation products.

Data Summary

The results of the forced degradation study should be summarized to show the percentage of the parent compound remaining and the formation of major degradation products over time.

| Stress Condition | Time (hours) | % Parent Remaining | % Degradant 1 (RT) | % Degradant 2 (RT) | Mass Balance (%) |

| Control | 24 | >99 | ND | ND | 100 |

| 0.1 M HCl | 24 | 85.2 | 12.1 (Protodeboronation) | 1.5 (Unknown) | 98.8 |

| 0.1 M NaOH | 24 | 92.5 | 5.8 (Hydrolysis Product) | ND | 98.3 |

| 3% H₂O₂ | 24 | 78.9 | 4.3 (Unknown) | 15.6 (Oxidative) | 98.8 |

| 60 °C Heat | 24 | 98.1 | ND | ND | 98.1 |

| Photolytic | 24 | >99 | ND | ND | 100 |

| (Note: Data is illustrative. RT = Retention Time; ND = Not Detected) |

Conclusion and Recommendations

This compound maintains the high solid-state stability characteristic of its compound class, making it a robust and easily handled reagent. In solution, its stability is intrinsically linked to the rate of its hydrolysis to the corresponding boronic acid—a process fundamental to its synthetic utility. This guide has established that the primary factors controlling this conversion are pH, solvent composition, and temperature .

For researchers and drug development professionals, it is recommended to:

-

Store the compound as a solid under ambient, dry conditions.

-

Prepare solutions fresh, preferably in aprotic or mixed solvents with controlled water content, just prior to use.

-

Recognize that under the basic conditions of Suzuki-Miyaura coupling, the hydrolysis is expected to be slow and controlled, which is advantageous for minimizing side reactions.

-

Employ validated, stability-indicating analytical methods, such as HPLC-PDA and LC-MS, to monitor the integrity of the compound in any new formulation or reaction medium.

By understanding and controlling the solution-state behavior of this compound, scientists can fully leverage its synthetic potential while ensuring the reproducibility and integrity of their experimental outcomes.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Haskel, A., Straub, T., & Dash, A. K. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. [Link]

-

Ball, N. D., & Sanford, M. S. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Journal of the American Chemical Society. [Link]

-

PubMed. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Boron. NCBI Bookshelf. [Link]

-

Roy, A., & Batey, R. A. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters. [Link]

-

Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Cammidge, A. N., et al. (2012). Representation of rate constants for the hydrolysis of potassium salts... ResearchGate. [Link]

-

ResearchGate. (n.d.). Desilylation by potassium phenyltrifluoroborate derivatives. Retrieved January 19, 2026, from [Link]

-

Raines, R. T., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

-

Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]

-

Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

-

Lin, Y. S., et al. (2017). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]

-

Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

-

Toxics Use Reduction Institute (TURI). (2019). PFAS Degradation/Transformation Examples. [Link]

-

Al-Mimar, S. Z., & Al-Obaidi, A. M. (2024). Quantitative Elemental Oxides Analysis of Rock Cuttings Using Laser-Induced Breakdown Spectroscopy Coupled with Bayesian Optimization and Support Vector Machine. ACS Omega. [Link]

-

University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved January 19, 2026, from [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

-

Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

-

Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

-

Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology. [Link]

-

PubMed. (2024). Degradation of organophosphate flame retardants by white-rot fungi: Degradation pathways and associated toxicity. Science of The Total Environment. [Link]

-

ChemOrgChem. (2024). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potassium phenyltrifluoroborate | 153766-81-5 [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. raineslab.com [raineslab.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of Potassium 3-(hydroxymethyl)phenyltrifluoroborate in Organic Solvents

This guide provides an in-depth technical analysis of the solubility characteristics of potassium 3-(hydroxymethyl)phenyltrifluoroborate, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of its solubility, provides detailed experimental protocols for solubility determination, and discusses the implications for reaction optimization and purification.

Introduction: The Role and Importance of this compound

This compound belongs to the versatile class of organotrifluoroborate salts, which have gained significant traction as stable, crystalline, and highly effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines, organotrifluoroborates offer enhanced stability to air and moisture, indefinite shelf-life, and stoichiometric precision in reactions.[2][4][5]

The presence of the 3-(hydroxymethyl) substituent on the phenyl ring introduces a polar functional group capable of hydrogen bonding. This structural feature is critical as it significantly influences the compound's solubility profile, differentiating it from the parent potassium phenyltrifluoroborate. Understanding this solubility is paramount for selecting appropriate reaction media, optimizing reaction kinetics, and developing efficient purification and isolation protocols.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its ionic nature and the specific functionalities within its structure. As a salt, it possesses a potassium cation (K⁺) and a trifluoroborate anion ([ArBF₃]⁻). The overall solubility in a given organic solvent is determined by the solvent's ability to solvate these ions and interact with the organic portion of the molecule.

Several key factors are at play:

-

Solvent Polarity : Polar solvents are generally required to dissolve ionic compounds. The polarity of the solvent facilitates the dissolution of the K⁺[ArBF₃]⁻ salt.

-

Hydrogen Bonding : The hydroxymethyl (-CH₂OH) group can act as both a hydrogen bond donor and acceptor. This significantly enhances solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Dielectric Constant : Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the potassium cation and the trifluoroborate anion, thereby promoting dissolution.

-

"Like Dissolves Like" : The aromatic phenyl ring provides some nonpolar character, which may allow for limited solubility in less polar solvents, though this is generally overshadowed by the ionic and hydrogen-bonding functionalities.

Based on these principles and qualitative data for related organotrifluoroborates, a general solubility profile can be predicted.

Qualitative Solubility Profile

While specific quantitative data for this compound is not extensively published, a qualitative assessment can be derived from the known behavior of similar organotrifluoroborates.[1][2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | High to Moderate | These solvents possess high polarity and dielectric constants, effectively solvating the ionic salt. DMSO and DMF are particularly effective due to their strong dipole moments. Acetonitrile and acetone are common recrystallization solvents, indicating good solubility at elevated temperatures.[2][4] |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High | The ability of these solvents to engage in hydrogen bonding with the hydroxymethyl group and solvate the ions leads to high solubility. Water, in particular, is expected to be a good solvent.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Low to Sparingly Soluble | THF has moderate polarity and may show some solubility, especially in the presence of water as a co-solvent in reaction mixtures.[6] Diethyl ether is a common anti-solvent used for precipitation, indicating very low solubility.[2] |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Very Low | These solvents lack the polarity and hydrogen bonding capability to effectively dissolve the salt. |

| Nonpolar | Toluene, Hexanes | Insoluble | These solvents cannot overcome the lattice energy of the ionic solid. |

This qualitative overview is foundational for the rational selection of solvents for both chemical reactions and purification procedures. For instance, a common strategy for purifying organotrifluoroborates is recrystallization from hot acetonitrile or a mixture of acetone and an anti-solvent like diethyl ether.[2][4]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following section details a robust, self-validating protocol based on the widely accepted isothermal shake-flask method.

Workflow for Solubility Determination

The overall process involves creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

Caption: Key role of solvent selection in the Suzuki-Miyaura coupling workflow.

-

Homogeneous vs. Heterogeneous Reactions: For optimal reaction rates and reproducibility, all reactants should ideally be dissolved, creating a homogeneous system. Using a solvent in which the trifluoroborate salt, the aryl halide partner, and the base are all soluble is preferred. Solvent systems like aqueous methanol, or THF/water mixtures are often employed to achieve this. [5][6]* Reaction Concentration: Knowing the solubility limit prevents oversaturation, which could lead to precipitation of the starting material and a stalled reaction. It also allows for running reactions at the highest possible concentration, improving throughput and efficiency.

-

Purification Strategy: Solubility data is essential for designing purification protocols. To purify the coupled product, a solvent system is often chosen where the desired product is soluble, but the inorganic byproducts (e.g., potassium salts) are not. Conversely, for crystallization of the final product, a solvent in which the product has high solubility when hot and low solubility when cold is ideal.

Conclusion

This compound is a valuable and stable reagent in organic synthesis. Its solubility is dictated by its ionic character and the presence of a hydrogen-bonding hydroxymethyl group, rendering it highly soluble in polar protic and aprotic solvents. While specific quantitative data remains a subject for further investigation, the principles outlined in this guide and the detailed experimental protocol provide a robust framework for researchers to determine its solubility in any solvent of interest. This knowledge is not merely academic; it is a critical prerequisite for the rational design, optimization, and scale-up of synthetic routes, ultimately enabling more efficient and reliable chemical manufacturing.

References

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Molander, G. A., & Biolatto, B. (2002).

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).

- Fisher Scientific. (n.d.). Potassium phenyltrifluoroborate, 98%.

- Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(15), 5743–5747.

- National Research Council (US) Committee on Toxicology. (1993). Toxicological Profile for Boron.

- Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

Sources

- 1. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. Potassium phenyltrifluoroborate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Potassium 3-(hydroxymethyl)phenyltrifluoroborate (CAS 1015082-77-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 3-(hydroxymethyl)phenyltrifluoroborate, identified by CAS number 1015082-77-5, is an organoboron compound that has emerged as a valuable reagent in modern organic synthesis.[1] Its unique structural features, combining the stability of a trifluoroborate salt with the reactivity of a boronic acid precursor, make it a versatile building block, particularly in the realm of cross-coupling reactions. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is typically a white to off-white solid.[1] Its ionic nature, conferred by the potassium counterion, and the presence of a hydroxyl group generally render it soluble in polar solvents such as water and alcohols.[1] The trifluoroborate moiety significantly enhances the compound's stability compared to its corresponding boronic acid, making it less prone to protodeboronation and decomposition, thus offering a longer shelf-life and more consistent reactivity.

| Property | Value | Source |

| CAS Number | 1015082-77-5 | [1][2][3] |

| Molecular Formula | C7H7BF3KO | [1][4] |

| Molecular Weight | 214.03 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery and development lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures from readily available precursors.

Mechanistic Insights

The trifluoroborate salt acts as a stable and protected form of the boronic acid. In the presence of a suitable base and a palladium catalyst, the trifluoroborate is slowly hydrolyzed to the active boronic acid species, which then participates in the catalytic cycle of the Suzuki-Miyaura reaction. This controlled release of the boronic acid can lead to more reproducible and higher-yielding reactions compared to using the boronic acid directly.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound (CAS 1015082-77-5)

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. A safety data sheet (SDS) should be consulted before use.[1] It is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[5] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of exposure, seek immediate medical attention.[5]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its enhanced stability and ease of handling compared to the corresponding boronic acid make it an attractive choice for Suzuki-Miyaura cross-coupling reactions. By understanding its properties and employing optimized experimental protocols, researchers can effectively utilize this reagent to construct novel molecular entities with therapeutic potential.

References

-